3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of benzo[c]chromen-6-ones, which are known for their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves a series of organic reactions. One common method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[c]chromen-6-one core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a phosphodiesterase II inhibitor, which could have implications in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. This modulation can lead to neuroprotective effects and other therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Urolithins: Hydroxylated 6H-benzo[c]chromen-6-ones derived from ellagic acid.
Other Benzo[c]chromen-6-ones: Various derivatives with different substituents on the benzene rings.
Uniqueness
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a phosphodiesterase II inhibitor sets it apart from other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVJHWIVHFEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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